N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a piperidine moiety, which is commonly found in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions. The ethoxymethyl group is introduced via an etherification reaction, often using ethyl iodide in the presence of a base like potassium carbonate. The final step involves the coupling of the thiadiazole derivative with diethylpiperidine-1,4-dicarboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other alkyl groups using appropriate alkyl halides in the presence of a base
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides (e.g., ethyl iodide), potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazoline derivatives.
Substitution: Formation of various alkylated thiadiazole derivatives
Scientific Research Applications
N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N4-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethoxymethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide
- N-(5-ethoxymethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
- 5-ethoxymethylfurfural (EMF)
Uniqueness
N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to its combination of a thiadiazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3S/c1-4-20(5-2)16(23)21-9-7-12(8-10-21)14(22)17-15-19-18-13(25-15)11-24-6-3/h12H,4-11H2,1-3H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLKWTJTJHNHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)COCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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